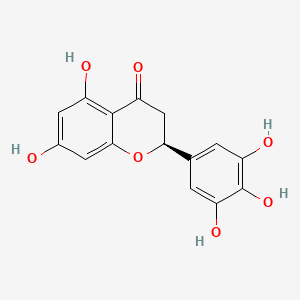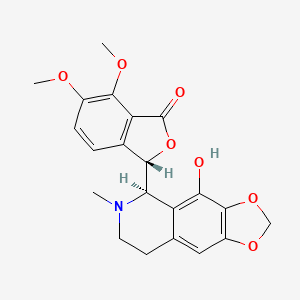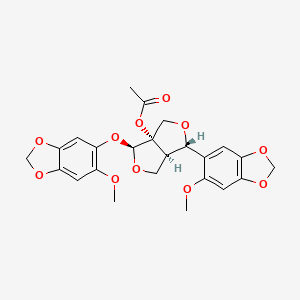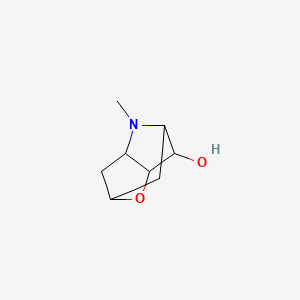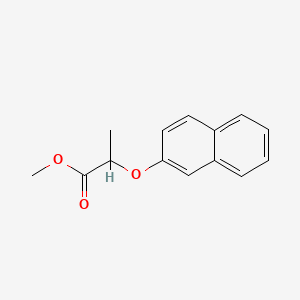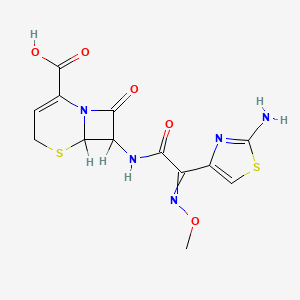
ceftizoxime
Vue d'ensemble
Description
Ceftizoxime is a third-generation cephalosporin antibiotic used in the treatment of various bacterial infections, including lower respiratory tract infections, urinary tract infections, and gonorrhea . It is a semisynthetic cephalosporin antibiotic that can be administered intravenously or by suppository. The drug is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .
Applications De Recherche Scientifique
Ceftizoxime has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with various reagents.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Utilized in the development of new drug formulations and delivery systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ceftizoxime can be synthesized through two primary routes. The first route involves using methoxybenzyl ester as a raw material, which is then converted to this compound sodium through multiple steps, including the removal of blocking groups and salt formation . The second route involves the direct condensation of cefotaxime acetate with 7-amino-3-demethyl-3-Cephalosporanic acid (7-ANCA), followed by salification . This route, however, has more side reactions and requires column chromatography purification.
Industrial Production Methods
The industrial production of this compound sodium involves several steps:
- Reducing the temperature of purified water to 0-5°C and adding this compound acid along with a buffer solution.
- Adding a salt-forming agent and controlling the temperature to 0-5°C while stirring until the solution is clear.
- Adding sodium chloride and stirring until the solution is clear.
- Adding activated carbon for decolorization and filtering the solution.
- Controlling the temperature to 13-15°C, adding ethanol, and growing crystals.
- Filtering, washing, and drying the crystals to obtain this compound sodium powder .
Analyse Des Réactions Chimiques
Types of Reactions
Ceftizoxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using specific reagents to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups in this compound.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield alcohols and amines .
Mécanisme D'action
Ceftizoxime, like other beta-lactam antibiotics, exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include various PBPs, and the pathways involved are related to the inhibition of peptidoglycan synthesis .
Comparaison Avec Des Composés Similaires
Ceftizoxime is unique among third-generation cephalosporins due to its high resistance to beta-lactamases and its broad spectrum of activity. Similar compounds include:
Cefotaxime: Similar in properties but subject to metabolism.
Ceftriaxone: Known for its long half-life and high efficacy against a wide range of bacteria.
Cefixime: An oral third-generation cephalosporin with a similar spectrum of activity
This compound stands out due to its stability against beta-lactamase hydrolysis and its effectiveness in treating infections caused by both aerobic and anaerobic organisms .
Propriétés
Formule moléculaire |
C13H13N5O5S2 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22) |
Clé InChI |
NNULBSISHYWZJU-UHFFFAOYSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
SMILES canonique |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
Cefizox Ceftizoxime Ceftizoxime Monosodium Salt Ceftizoxime Sodium FK 749 FK-749 FK749 FR 13749 FR-13749 FR13749 Monosodium Salt, Ceftizoxime Salt, Ceftizoxime Monosodium SK and F 88373 2 SK and F 88373-2 SK and F 883732 SKF 88373 SKF-88373 SKF88373 Sodium, Ceftizoxime |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzo[b]thiophene-4-ol](/img/structure/B1219695.png)
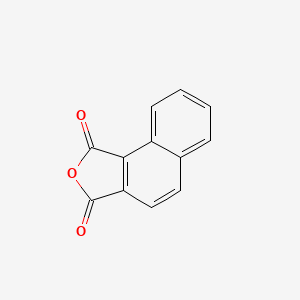
![N-[4-[2-[(4-methyl-2-pyridinyl)amino]-4-thiazolyl]phenyl]acetamide](/img/structure/B1219697.png)

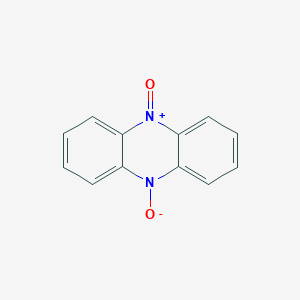
![benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B1219703.png)
